![molecular formula C16H13FN4O2S B5742123 N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea CAS No. 5658-26-4](/img/structure/B5742123.png)
N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea
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Overview
Description
N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a ring composed of three carbon atoms and two nitrogen atoms at non-adjacent positions. Compounds in this class have been studied for various biological activities, including antimicrobial, anti-inflammatory, and antitumor activities.
Synthesis Analysis
Thiadiazole derivatives, including compounds structurally similar to N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea, are typically synthesized through a series of chemical reactions involving precursors like substituted phenylthiazoles and phenylisocyanates. The synthesis process involves reactions such as cyclization, condensation, and substitution, under varying conditions to yield the desired thiadiazole derivatives (Fatima et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by spectral and elemental analyses, including IR, NMR, and Mass spectral data. These compounds exhibit specific structural features, such as intramolecular hydrogen bonding and crystallization in certain systems, contributing to their stability and biological activities (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazoles undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the functional groups present in the compound. The presence of the fluorophenoxy and phenylurea groups in N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea suggests potential for specific chemical reactivity and interactions, impacting its biological efficacy and chemical stability.
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulations (El-Emam et al., 2020).
Chemical Properties Analysis
The chemical properties of N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea, such as reactivity, stability, and pH dependence, are determined by its functional groups and molecular structure. These properties are significant for understanding the compound's behavior in biological systems and its mechanism of action (Kariuki et al., 2021).
properties
IUPAC Name |
1-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-11-6-8-13(9-7-11)23-10-14-20-21-16(24-14)19-15(22)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUAUZTPIBDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972020 |
Source
|
Record name | N-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2(3H)-ylidene}-N'-phenylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5658-26-4 |
Source
|
Record name | N-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2(3H)-ylidene}-N'-phenylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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